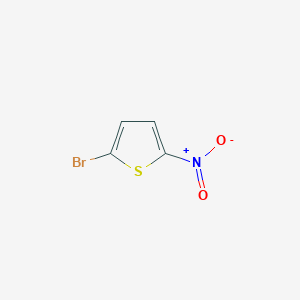

2-Bromo-5-nitrothiophene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNFMDYBAQDFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157275 | |

| Record name | 2-Bromo-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13195-50-1 | |

| Record name | 2-Bromo-5-nitrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitrothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13195-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-5-nitrothiophene: An In-depth Technical Guide

This document provides a comprehensive technical overview of the experimental procedure for the synthesis of 2-bromo-5-nitrothiophene. The primary synthetic route detailed is the electrophilic nitration of 2-bromothiophene. This guide is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed protocols, quantitative data, and essential safety information.

Reaction Principle and Stoichiometry

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-bromothiophene. In this reaction, the thiophene ring acts as a nucleophile, attacking the electrophilic nitronium ion (NO₂⁺). The nitronium ion is typically generated in situ from the reaction of a strong nitric acid source with a dehydrating agent, such as acetic anhydride or sulfuric acid. The bromo group at the 2-position directs the incoming nitro group primarily to the 5-position due to electronic and steric effects.

Overall Reaction:

C₄H₃BrS + HNO₃ → C₄H₂BrNO₂S + H₂O (2-Bromothiophene) + (Nitric Acid) → (this compound) + (Water)

Data Presentation

The following table summarizes the quantitative data for a representative laboratory-scale synthesis.

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. | Role |

| 2-Bromothiophene | C₄H₃BrS | 163.03[1] | 8.15 g (50 mmol) | 1.0 | Starting Material |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 35 mL | - | Solvent/Dehydrating Agent |

| Fuming Nitric Acid | HNO₃ | 63.01 | 3.5 mL (~55 mmol) | 1.1 | Nitrating Agent Source |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 60 mL | - | Solvent |

| Ice | H₂O | 18.02 | ~100 g | - | Quenching Agent |

| Petroleum Ether | - | - | As needed | - | Recrystallization Solvent |

| Product | |||||

| This compound | C₄H₂BrNO₂S | 208.03[2] | ~7.3 - 8.8 g | - | Expected Product |

Note: The expected yield for analogous thiophene nitrations is reported to be in the range of 70-85%.[3]

Experimental Protocols

This section details the step-by-step methodology for the synthesis of this compound.

3.1. Preparation of the Nitrating Mixture

-

In a fume hood, prepare a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Add 60 mL of glacial acetic acid to the flask.

-

Cool the flask in an ice-salt bath to approximately 0-5 °C.

-

Slowly, and with continuous stirring, add 3.5 mL of fuming nitric acid to the glacial acetic acid. Caution: This mixing can be exothermic. Maintain the temperature below 10 °C throughout the addition.[3] This creates the nitrating solution.

3.2. Nitration of 2-Bromothiophene

-

In a separate beaker, dissolve 8.15 g (50 mmol) of 2-bromothiophene in 35 mL of acetic anhydride.[3]

-

Transfer the 2-bromothiophene solution to the dropping funnel attached to the reaction flask.

-

Add the 2-bromothiophene solution dropwise to the stirred nitrating mixture over a period of 30-45 minutes.

-

It is critical to maintain the internal reaction temperature at or below 10 °C during the entire addition to prevent the formation of byproducts and ensure safety.[3]

-

After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature. The solution should maintain a light brown color; a dark red color may indicate excessive oxidation.[3]

3.3. Product Isolation and Purification

-

Prepare a beaker containing approximately 100 g of crushed ice.

-

Slowly pour the reaction mixture onto the ice with vigorous stirring. This will quench the reaction and cause the crude this compound to precipitate as a pale yellow solid.[3]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with several portions of cold water until the filtrate is neutral to litmus paper.

-

Press the solid as dry as possible on the filter.

-

For final purification, recrystallize the crude product from petroleum ether. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry them in a desiccator.

3.4. Characterization

The identity and purity of the final product can be confirmed by standard analytical methods. The expected melting point for this compound is 44-48 °C.[2] Further characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis.

Safety and Handling

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

2-Bromothiophene: Flammable liquid and vapor. It is toxic and fatal if swallowed. Causes serious eye damage and skin irritation.[4][5]

-

This compound: Causes skin, eye, and respiratory system irritation.[2]

-

Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Contact with other materials may cause fire. Causes severe skin burns and eye damage.

-

Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. Reacts exothermically and potentially explosively with strong oxidizers like nitric acid.[6]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[2][7]

-

Handling: Add reagents slowly and control the reaction temperature carefully to avoid uncontrolled exothermic reactions.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- 1. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 2. 2-ブロモ-5-ニトロチオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemdmart.com [chemdmart.com]

- 6. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

The Reaction of 2-Bromo-5-nitrothiophene with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism between 2-bromo-5-nitrothiophene and various nucleophiles. This compound is a key heterocyclic building block in medicinal chemistry and materials science, and understanding its reactivity is crucial for the synthesis of novel compounds. This document details the core reaction pathway, presents available quantitative kinetic data, and provides a representative experimental protocol for professionals in the field.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This is a two-step addition-elimination process that is characteristic of aromatic rings activated by strong electron-withdrawing groups.

Key Features of the Mechanism:

-

Activation: The thiophene ring, which is typically electron-rich, is rendered highly electrophilic and susceptible to nucleophilic attack by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the C5 position. This group is para to the C2 position bearing the bromine leaving group, which is an optimal orientation for activation.[2]

-

Step 1: Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the bromine leaving group (the ipso-carbon). This step is typically the rate-determining step of the reaction. The attack temporarily breaks the aromaticity of the thiophene ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2]

-

Step 2: Elimination and Aromatization: In the second, faster step, the leaving group (bromide, Br⁻) is eliminated from the Meisenheimer complex. This expulsion restores the aromaticity of the thiophene ring, leading to the final substituted product.

The overall reaction is second-order, with the rate being dependent on the concentrations of both the this compound substrate and the attacking nucleophile.[3]

Caption: SNAr Mechanism of this compound.

Quantitative Data: Reaction Kinetics with Amines

Kinetic studies provide valuable insight into the reactivity of this compound. Research on the SNAr reactions of 2-L-5-nitrothiophenes (where L is a leaving group) with various secondary cyclic amines (pyrrolidine, piperidine, and morpholine) has been conducted in different solvent systems. The reaction occurs more rapidly in ionic liquids compared to conventional solvents like methanol.[3]

The tables below summarize the second-order rate constants (k₂) for the reaction with this compound at 298.15 K (25 °C).

Table 1: Second-Order Rate Constants (k₂) in [bmim][BF₄] (Ionic Liquid) [3]

| Nucleophile | k₂ (L mol⁻¹ s⁻¹) |

| Pyrrolidine | 2.55 ± 0.04 |

| Piperidine | 1.34 ± 0.02 |

| Morpholine | 0.111 ± 0.001 |

Table 2: Second-Order Rate Constants (k₂) in Methanol [3]

| Nucleophile | k₂ (L mol⁻¹ s⁻¹) |

| Pyrrolidine | 0.35 ± 0.01 |

| Piperidine | 0.20 ± 0.01 |

| Morpholine | 0.019 ± 0.001 |

Data sourced from D'Anna et al., J. Org. Chem. 2006, 71, 14, 5144–5150.[3] The data clearly shows that the nucleophilicity of the amine plays a significant role in the reaction rate, with the more basic pyrrolidine reacting fastest.

Experimental Protocols

The following section provides a detailed, representative methodology for the reaction of this compound with piperidine. This protocol is synthesized from standard laboratory practices for SNAr reactions.

General Experimental Workflow

The typical workflow for this synthesis involves the setup of the reaction under controlled conditions, followed by a work-up procedure to isolate the crude product and a final purification step.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Computational and Theoretical Studies of 2-Bromo-5-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the computational and theoretical studies on 2-Bromo-5-nitrothiophene, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the key theoretical methodologies used to elucidate its structural, spectroscopic, and electronic properties, offering insights valuable for drug design and the development of novel materials.

Introduction

This compound is a substituted thiophene ring system characterized by the presence of an electron-withdrawing nitro group and a bromine atom. These substituents significantly influence the molecule's electronic structure, reactivity, and potential for intermolecular interactions, making it a valuable building block in organic synthesis. Computational and theoretical chemistry provide powerful tools to understand these properties at a molecular level, offering predictions and insights that complement experimental data. This guide summarizes the key computational analyses performed on this compound and its derivatives, focusing on its optimized geometry, vibrational spectra, electronic properties, and non-linear optical potential.

Computational Methodologies

The theoretical investigation of this compound typically employs Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. A common and effective combination of a functional and a basis set for this class of molecules is B3LYP/6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties.

Experimental Protocols:

-

Geometry Optimization: The initial step in any computational analysis is to find the molecule's most stable three-dimensional conformation. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP/6-311++G(d,p) level of theory is commonly used for this purpose.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectra (FT-IR and FT-Raman).

-

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is the standard approach for calculating NMR chemical shifts (¹H and ¹³C). These theoretical values can then be compared with experimental data to aid in spectral assignment and structural verification.

-

Electronic Properties Analysis: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP) are calculated to understand the molecule's reactivity, electronic transitions, and sites susceptible to electrophilic or nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density.

-

Non-Linear Optical (NLO) Property Calculation: The first hyperpolarizability (β₀) and other NLO parameters are calculated to assess the potential of the molecule for applications in optoelectronics. These calculations are typically performed using DFT methods.

Data Presentation

Optimized Molecular Geometry

The geometry of this compound has been optimized using DFT calculations. The key bond lengths and bond angles are crucial for understanding the molecule's structure and stability. While a specific publication with a complete table of optimized geometry for this compound was not identified in the literature search, the expected values can be inferred from computational studies on similar thiophene derivatives.

Note: The following table is a template. Specific values for this compound would be populated from the output of a DFT/B3LYP/6-311++G(d,p) calculation.

| Parameter | Value (Å or Degrees) |

| C2-Br Bond Length | [Calculated Value] |

| C5-N Bond Length | [Calculated Value] |

| N-O1 Bond Length | [Calculated Value] |

| N-O2 Bond Length | [Calculated Value] |

| C2-C3 Bond Length | [Calculated Value] |

| C3-C4 Bond Length | [Calculated Value] |

| C4-C5 Bond Length | [Calculated Value] |

| C2-S Bond Length | [Calculated Value] |

| C5-S Bond Length | [Calculated Value] |

| C3-C2-Br Angle | [Calculated Value] |

| C4-C5-N Angle | [Calculated Value] |

| O1-N-O2 Angle | [Calculated Value] |

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical basis for interpreting experimental FT-IR and FT-Raman spectra. The assignments of the vibrational modes are based on the Potential Energy Distribution (PED) analysis.

Note: The following table is a template. Specific values and assignments for this compound would be populated from the output of a DFT/B3LYP/6-311++G(d,p) frequency calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | FT-IR Intensity | FT-Raman Activity | Assignment (PED) |

| NO₂ asymmetric stretch | [Calculated Value] | [Value] | [Value] | [PED Description] |

| NO₂ symmetric stretch | [Calculated Value] | [Value] | [Value] | [PED Description] |

| C-H stretch | [Calculated Value] | [Value] | [Value] | [PED Description] |

| Thiophene ring stretch | [Calculated Value] | [Value] | [Value] | [PED Description] |

| C-Br stretch | [Calculated Value] | [Value] | [Value] | [PED Description] |

NMR Spectroscopy

Calculated NMR chemical shifts are a valuable tool for confirming the structure of this compound and assigning its experimental NMR spectra.

Note: The following table is a template. Specific values for this compound would be populated from the output of a GIAO-DFT calculation.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H3 | [Calculated Value] | [Experimental Value] |

| H4 | [Calculated Value] | [Experimental Value] |

| C2 | [Calculated Value] | [Experimental Value] |

| C3 | [Calculated Value] | [Experimental Value] |

| C4 | [Calculated Value] | [Experimental Value] |

| C5 | [Calculated Value] | [Experimental Value] |

Electronic Properties

The electronic properties of this compound provide insights into its reactivity and potential applications in electronic devices.

| Property | Value (eV) |

| HOMO Energy | [Calculated Value] |

| LUMO Energy | [Calculated Value] |

| HOMO-LUMO Energy Gap | [Calculated Value] |

Non-Linear Optical (NLO) Properties

The calculated NLO properties indicate the potential of this compound for use in photonic and optoelectronic applications.

| Property | Value (esu) |

| Dipole Moment (μ) | [Calculated Value] |

| Mean Polarizability (α₀) | [Calculated Value] |

| First Hyperpolarizability (β₀) | [Calculated Value] |

Mandatory Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the computational analysis of this compound.

Caption: Workflow for computational analysis of this compound.

Structure-Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and its key computed properties.

Caption: Relationship between structure and properties of this compound.

Detailed Analysis

Molecular Geometry

The optimized geometry of this compound reveals a planar thiophene ring. The presence of the bulky bromine atom and the nitro group can induce minor distortions in the bond angles of the thiophene ring compared to the parent molecule. The C-NO₂ bond is expected to have some double bond character due to resonance, which would be reflected in a shorter bond length.

Vibrational Analysis

The vibrational spectrum of this compound is characterized by several key modes. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-700 cm⁻¹. The thiophene ring stretching and C-H bending modes also provide a characteristic fingerprint of the molecule.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. For this compound, the HOMO is expected to be localized primarily on the thiophene ring, indicating its electron-donating character. Conversely, the LUMO is likely to be concentrated on the nitro group, which is a strong electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the most negative potential (red and yellow regions) is expected to be located around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. The regions of positive potential (blue regions) are likely to be found around the hydrogen atoms of the thiophene ring, suggesting susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the intramolecular charge transfer (ICT) within the molecule. A study on the electronic structure of this compound has shown significant electron delocalization from the thiophene ring to the nitro group. This charge transfer is a key factor contributing to the molecule's stability and its potential for non-linear optical activity. The analysis of donor-acceptor interactions within the NBO framework can quantify the hyperconjugative interactions that stabilize the molecule.

Non-Linear Optical (NLO) Properties

The presence of a strong electron-donating thiophene ring and a strong electron-accepting nitro group suggests that this compound may exhibit significant NLO properties. The intramolecular charge transfer from the donor to the acceptor part of the molecule is a primary determinant of the first hyperpolarizability (β₀). A large β₀ value indicates a strong NLO response, making the molecule a candidate for use in optical devices.

Conclusion

Spectroscopic Blueprint: An In-depth Technical Guide to the NMR Characterization of 2-Bromo-5-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-5-nitrothiophene using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of various pharmacologically active compounds and functional materials, a thorough understanding of its structural features is paramount. This document outlines detailed experimental protocols, presents predicted NMR data in a structured format, and utilizes visualizations to clarify analytical workflows, serving as an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra, the following ¹H and ¹³C NMR data for this compound have been generated using validated prediction software. These values provide a reliable reference for the analysis of this compound. The predictions were performed for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The electron-withdrawing nitro group and the bromine atom significantly influence the chemical shifts of these protons.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 7.75 | Doublet (d) | 4.2 | 1H |

| H-4 | 7.30 | Doublet (d) | 4.2 | 1H |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four distinct signals corresponding to the four carbon atoms of the thiophene ring. The carbon atoms directly attached to the bromine and the nitro group are expected to show characteristic chemical shifts.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) |

| C-2 | 115.5 |

| C-3 | 132.0 |

| C-4 | 129.5 |

| C-5 | 150.0 |

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for similar aromatic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.

¹H NMR Spectroscopy Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse sequence (e.g., zg30).

-

Number of Scans (NS): Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Relaxation Delay (D1): Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy Acquisition

-

Instrument Setup: Use the same prepared sample and ensure the spectrometer is properly locked and shimmed.

-

Acquisition Parameters:

-

Pulse Program: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

-

Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Spectral Width (SW): Set a wide spectral width to cover the entire range of expected carbon chemical shifts (e.g., 0-160 ppm).

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS if present.

-

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, created using the DOT language, illustrate the molecular structure of this compound and the logical workflow for its spectroscopic characterization.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR spectroscopic characterization.

An In-depth Technical Guide to 2-Bromo-5-nitrothiophene: Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-nitrothiophene, a key heterocyclic building block in organic synthesis and materials science. While a definitive single-crystal X-ray structure analysis is not publicly available, this document outlines the standard methodologies for its synthesis and characterization. It includes a detailed protocol for single-crystal X-ray crystallography, the benchmark technique for elucidating crystal structures. Furthermore, this guide presents a typical synthesis route for this compound and illustrates its application in palladium-catalyzed cross-coupling reactions. The information herein is intended to support researchers in the effective utilization and further investigation of this versatile compound.

Introduction

This compound is a substituted thiophene derivative that serves as a versatile intermediate in the synthesis of a wide range of organic compounds. Its structure, featuring a reactive bromine atom and an electron-withdrawing nitro group, makes it a valuable precursor for the construction of more complex molecules, particularly in the development of pharmaceuticals and advanced materials. The bromine atom provides a handle for functionalization through various cross-coupling reactions, while the nitro group can be a precursor to an amino group or used to modulate the electronic properties of the target molecule. This guide details the available data on this compound and provides standardized protocols for its synthesis and potential structural analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and provides a baseline for its handling and characterization.

| Property | Value |

| Molecular Formula | C₄H₂BrNO₂S |

| Molecular Weight | 208.03 g/mol |

| CAS Number | 13195-50-1 |

| Appearance | Yellow to tan crystalline powder or crystals |

| Melting Point | 44-48 °C (lit.) |

| Boiling Point | Not available |

| Solubility | Insoluble in water |

| InChI Key | ZPNFMDYBAQDFDY-UHFFFAOYSA-N |

| SMILES | O=--INVALID-LINK--c1ccc(Br)s1 |

Crystal Structure Analysis: A Methodological Overview

A definitive, publicly accessible single-crystal X-ray diffraction study for this compound has not been identified. However, the following section details the standard experimental protocol that would be employed to determine its crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following protocol outlines the typical steps involved.

1. Crystal Growth:

-

High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution.

-

The solution is allowed to evaporate slowly at a constant temperature. This can be achieved by leaving the solution in a loosely capped vial or by vapor diffusion, where a precipitant is slowly introduced into the solution.

-

The goal is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) for diffraction analysis.

2. Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

The diffractometer software is used to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the intensities of the diffracted X-ray beams.

3. Data Processing and Structure Solution:

-

The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

4. Structure Validation and Visualization:

-

The final refined structure is validated using crystallographic software to check for consistency and to ensure that it is chemically reasonable.

-

The crystal structure, including bond lengths, bond angles, and torsion angles, is visualized using molecular graphics programs.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Synthesis of this compound

This compound can be synthesized from thiophene in a two-step process involving bromination followed by nitration.[1]

Experimental Protocol: Synthesis

Step 1: Bromination of Thiophene to 2-Bromothiophene

Thiophene is selectively brominated at the 2-position.

-

Materials: Thiophene, N-Bromosuccinimide (NBS), suitable solvent (e.g., carbon tetrachloride or acetic acid).

-

Procedure: Thiophene is dissolved in the chosen solvent. N-Bromosuccinimide is added portion-wise to the solution at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with water and a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine. The organic layer is dried and the solvent is removed under reduced pressure. The resulting 2-bromothiophene can be purified by distillation.

Step 2: Nitration of 2-Bromothiophene to this compound

The nitration of 2-bromothiophene is regioselective, with the nitro group being directed to the 5-position.

-

Materials: 2-Bromothiophene, fuming nitric acid, acetic anhydride.

-

Procedure: A mixture of fuming nitric acid and acetic anhydride is prepared and cooled. 2-Bromothiophene is then added dropwise to the cooled nitrating mixture while maintaining a low temperature. After the addition is complete, the reaction is stirred for a period of time before being poured onto ice. The precipitated product, this compound, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.

The overall synthetic pathway is depicted in the following diagram.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] In these reactions, the bromine atom is substituted with an aryl or heteroaryl group from a boronic acid or ester.

The following diagram illustrates a generic Suzuki-Miyaura cross-coupling reaction involving this compound.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. While its detailed solid-state structure awaits elucidation by single-crystal X-ray diffraction, its synthesis and reactivity are well-established. This guide provides the necessary foundational knowledge for researchers to confidently work with this compound and explore its potential in the development of novel molecules for a variety of scientific applications. The provided protocols for synthesis and characterization serve as a starting point for further investigation into the rich chemistry of this valuable thiophene derivative.

References

Physical and chemical properties of 2-Bromo-5-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Bromo-5-nitrothiophene. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Physical Properties

This compound is a substituted thiophene ring, a heterocyclic compound containing sulfur. The presence of both a bromine atom and a nitro group makes it a versatile intermediate in a variety of chemical syntheses.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H2BrNO2S | [1] |

| Molecular Weight | 208.03 g/mol | |

| CAS Number | 13195-50-1 | |

| Appearance | Yellow to tan crystalline powder or crystals | [1] |

| Melting Point | 44-48 °C | |

| Boiling Point | Not definitively reported; may decompose. | |

| Density | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. | |

| InChI Key | ZPNFMDYBAQDFDY-UHFFFAOYSA-N | |

| SMILES | O=--INVALID-LINK--c1ccc(Br)s1 |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The presence of the nitro group (NO₂) is typically indicated by strong asymmetric and symmetric stretching vibrations. The thiophene ring gives rise to various C-H and C-C stretching and bending vibrations. A commercial source confirms that the infrared spectrum of their product conforms to the expected structure[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule. For this compound, the ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constant between these two protons would be indicative of their ortho relationship. The ¹³C NMR spectrum would show four distinct signals for the four carbon atoms of the thiophene ring.

Chemical Properties and Reactivity

The reactivity of this compound is largely dictated by the electrophilic nature of the nitro-substituted thiophene ring and the presence of the bromine atom, which can participate in various cross-coupling reactions.

Suzuki Cross-Coupling Reactions

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the thiophene ring and a variety of aryl or vinyl boronic acids. This reaction is a powerful tool for the synthesis of more complex molecules, including potential pharmaceutical candidates and materials for organic electronics.

The general workflow for a Suzuki coupling reaction involving a bromothiophene derivative is outlined below.

Suzuki Coupling Experimental Workflow

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the immediate search results, its preparation is generally achieved through the bromination and subsequent nitration of thiophene. The following is a generalized conceptual protocol based on standard organic chemistry procedures for such transformations.

It is imperative that any researcher attempting this synthesis first consults detailed and validated literature procedures and performs a thorough risk assessment.

Conceptual Synthesis of 2-Bromothiophene (Step 1)

2-Bromothiophene is typically prepared by the direct bromination of thiophene[2]. This reaction needs to be carefully controlled to avoid over-bromination.

Conceptual Nitration of 2-Bromothiophene (Step 2)

The nitration of 2-bromothiophene would then yield this compound. The nitrating agent, often a mixture of nitric acid and sulfuric acid, must be added cautiously at a low temperature to control the exothermic reaction and prevent the formation of byproducts. An established procedure for the nitration of thiophene involves using a mixture of acetic anhydride and fuming nitric acid at low temperatures[3]. A similar approach could likely be adapted for 2-bromothiophene.

Safety and Handling

This compound is a chemical that requires careful handling. The following hazard information is based on available safety data sheets.

Hazard Identification and Key Precautions

Handling Recommendations:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Applications in Research and Development

This compound serves as a key building block in the synthesis of a variety of more complex molecules. Its utility is primarily in:

-

Medicinal Chemistry: As a precursor for the synthesis of novel heterocyclic compounds with potential biological activity.

-

Materials Science: In the preparation of conjugated polymers and other organic materials with interesting electronic and optical properties. The thiophene moiety is a common component in conductive polymers, and the ability to functionalize it via the bromo and nitro groups allows for the fine-tuning of material properties.

-

Organic Synthesis: As an intermediate for introducing the 5-nitrothien-2-yl group into various molecular scaffolds.

This guide provides a summary of the available technical information for this compound. Researchers should always consult primary literature and safety data sheets before use.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Phenethyl)-4-piperidone

Executive Summary: This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-phenethyl)-4-piperidone, a key chemical intermediate in the production of various pharmaceutical compounds, notably as a precursor to fentanyl and its analogues.[1][2][3] While the initially provided CAS number, 13195-50-1, corresponds to 2-Bromo-5-nitrothiophene, the context of the request, aimed at drug development professionals, strongly suggests an interest in a pharmaceutically relevant piperidine derivative. Consequently, this document focuses on 1-(2-phenethyl)-4-piperidone (NPP), for which substantial synthetic and characterization data are available. The guide details an optimized synthesis protocol via the Dieckmann condensation, presents comprehensive characterization data in a structured format, and includes a visual representation of the synthetic workflow.

Chemical Properties

| Property | Value |

| IUPAC Name | 1-(2-phenylethyl)piperidin-4-one |

| Synonyms | N-Phenethyl-4-piperidone (NPP), 1-Phenethyl-4-piperidone |

| CAS Number | 39742-60-4[2][4] |

| Molecular Formula | C₁₃H₁₇NO[3][4] |

| Molar Mass | 203.28 g/mol [2][3][4] |

| Melting Point | 56-60 °C (lit. 62-63 °C)[1][2][3] |

| Appearance | White to off-white solid; yellow-orange crystals[1][2] |

Synthesis of 1-(2-phenethyl)-4-piperidone

The synthesis of 1-(2-phenethyl)-4-piperidone is most effectively achieved through a multi-step process that begins with the condensation of phenethylamine with two equivalents of methyl acrylate. The resulting bis-ester undergoes an intramolecular Dieckmann condensation to form the piperidone ring, followed by hydrolysis and decarboxylation to yield the final product.[1][5] An improved, high-yield procedure has been developed that optimizes reaction conditions, including solvent, base, and temperature.[1][6]

The overall synthetic scheme is as follows:

-

Michael Addition: Phenethylamine reacts with two molecules of methyl acrylate to form the diester, dimethyl 3,3'-(phenethylazanediyl)dipropanoate.

-

Dieckmann Condensation: The diester undergoes an intramolecular cyclization in the presence of a strong base (e.g., sodium t-butoxide) to form the β-keto ester, methyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate.

-

Hydrolysis & Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated, typically with an acid, to afford 1-(2-phenethyl)-4-piperidone.

An optimized one-pot method has also been developed, reacting phenethylamine and methyl acrylate in the presence of nanosilica sulfuric acid, followed by cyclization and decarboxylative hydrolysis.[7]

Experimental Protocol: Improved Procedure

The following protocol is based on an optimized procedure for the preparation of 1-(2-phenethyl)-4-piperidone.[1]

Materials:

-

Dimethyl 3,3'-(phenethylazanediyl)dipropanoate (starting bis-ester)

-

Xylene (dried over metallic sodium)

-

Sodium t-butoxide

-

Water

Procedure:

-

To a 100 mL double-necked flask equipped with a magnetic stirrer, condenser, drying column, and addition funnel, add the starting bis-ester (2.9 g, 0.01 mol), xylene (30 mL), and sodium t-butoxide (1.9 g, 0.02 mol).

-

Stir the mixture for 24 hours at room temperature.

-

After 24 hours, cool the reaction mixture to 2-3 °C and add water (12 mL) dropwise.

-

Separate the aqueous phase and extract the organic layer with xylene (2 x 10 mL).

-

Dry the combined organic layers with CaCl₂ and evaporate the solvent to yield the product.

This procedure has been reported to produce 1-(2-phenethyl)-4-piperidone in high purity (98%) and good yield (up to 72% with sodium as the base).[1][6]

Mandatory Visualization: Synthesis Workflow

Caption: Synthetic workflow for 1-(2-phenethyl)-4-piperidone via Dieckmann condensation.

Characterization Data

The structural identity and purity of synthesized 1-(2-phenethyl)-4-piperidone are confirmed using various spectroscopic techniques.

Table 1: ¹H NMR Data Spectrometer: Bruker DPX-250 (250 MHz), Solvent: CDCl₃[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 2.48 | t | 6.25 | 4H | -CH₂-C(=O)-CH₂- |

| 2.69 - 2.88 | m | - | 4H | Ph-CH₂-CH₂-N |

| 2.81 | t | 6.25 | 4H | -CH₂-N-CH₂- |

| 7.21 - 7.34 | m | - | 5H | Aromatic C₆H₅ |

Table 2: ¹³C NMR Data Spectrometer: Bruker DPX-250 (62.5 MHz), Solvent: CDCl₃[1]

| Chemical Shift (δ) ppm | Assignment |

| 34.1 | Ph-C H₂- |

| 41.2 | -C H₂-C(=O)-C H₂- |

| 53.0 | -C H₂-N-C H₂- |

| 59.3 | Ph-CH₂-C H₂-N |

| 126.2 | Aromatic CH (para) |

| 128.4 | Aromatic CH (meta) |

| 128.6 | Aromatic CH (ortho) |

| 139.9 | Aromatic C (quaternary) |

| 208.9 | C=O |

Table 3: GC-MS Data Spectrometer: Varian (SATURN 4D)[1]

| Retention Time (min) | m/z | Relative Intensity (%) | Putative Fragment |

| 4.3 | 42 | 33 | [C₂H₄N]⁺ |

| 4.3 | 112 | 100 (Base Peak) | [M-C₇H₇]⁺ |

| 4.3 | 113 | 9 | Isotope Peak |

| 4.3 | 204 | 22 | [M+H]⁺ |

Table 4: Infrared (IR) Spectroscopy Data Technique: KBr pellets[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1703 | vs (very strong) | C=O stretch |

| 703, 753 | s (strong) | C-H out-of-plane bend (monosubstituted benzene) |

| 2765, 2796, 2933, 2958 | s (strong) | C-H stretch (aliphatic) |

| 1133, 1226, 1353, 1368 | s (strong) | C-N stretch, C-H bend |

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Phenethyl-4-piperidone|High-Purity Research Chemical [benchchem.com]

- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 4. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE | Semantic Scholar [semanticscholar.org]

- 6. scribd.com [scribd.com]

- 7. semanticscholar.org [semanticscholar.org]

Reactivity of the nitro group in 2-Bromo-5-nitrothiophene

An In-depth Technical Guide on the Reactivity of the Nitro Group in 2-Bromo-5-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block in organic synthesis, primarily due to the unique and influential reactivity imparted by its nitro group. The strong electron-withdrawing nature of the nitro group profoundly affects the thiophene ring, dictating the molecule's susceptibility to various chemical transformations. This guide provides a comprehensive analysis of the nitro group's role in activating the thiophene core towards nucleophilic aromatic substitution, its direct transformation through reduction to an amino group, and its electronic influence on metal-catalyzed cross-coupling reactions at the C-Br bond. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to serve as a practical resource for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Properties

This compound is a crystalline solid at room temperature.[1] Its fundamental properties are crucial for its application in synthesis and are summarized below.

| Property | Value | Reference |

| CAS Number | 13195-50-1 | [1][2] |

| Molecular Formula | C₄H₂BrNO₂S | [2][3] |

| Molecular Weight | 208.03 g/mol | [2][3] |

| Melting Point | 44-48 °C | [2] |

| Appearance | Yellow to tan crystalline powder | [1] |

| Assay | ≥97% | [2] |

| InChI Key | ZPNFMDYBAQDFDY-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data: Infrared and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the characterization of this compound and its derivatives.

| Spectroscopy | Key Peaks / Shifts | Reference |

| FTIR (ATR) | Conforms to structure | [1] |

| ¹H NMR | Spectra available | [3] |

| ¹³C NMR | Spectra available | [3] |

| Mass Spec (GC-MS) | Data available in NIST database | [3] |

Reactivity Profile Governed by the Nitro Group

The chemistry of this compound is dominated by the powerful electron-withdrawing properties of the nitro group, which operates through both inductive and resonance effects.[4][5] This electronic influence is the core determinant of the molecule's reactivity in three major classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group in a para-like position relative to the bromine atom strongly activates the thiophene ring for nucleophilic aromatic substitution (SNAr).[6][7] The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining addition step.[8][9][10] This makes the displacement of the bromide ion by a wide range of nucleophiles a highly favorable process.[11][12]

Kinetics studies on similar 2-L-5-nitrothiophenes with various amines (pyrrolidine, piperidine, morpholine) show that these reactions proceed faster in ionic liquids compared to conventional solvents like methanol or benzene.[12] The overall reaction rate is typically controlled by the formation of the reaction intermediate.[11][13]

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| Piperidine | Benzene | RT | 2-Piperidino-5-nitrothiophene | N/A | [11][13] |

| Morpholine | Methanol | 25 °C | 2-Morpholino-5-nitrothiophene | N/A | [14] |

| Secondary Amines | N/A | N/A | 2-(Cycloaliphatic-amino)-5-nitrothiophenes | N/A | [15] |

This protocol is a representative procedure based on kinetic studies of SNAr reactions with amines.[11][13]

-

Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous benzene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: To the stirred solution, add a solution of piperidine (1.2 eq) in anhydrous benzene dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove any precipitated piperidinium bromide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-(Piperidin-1-yl)-5-nitrothiophene.

Reduction of the Nitro Group

The nitro group itself is a highly reactive functional group, and its reduction is one of the most important transformations of nitroaromatic compounds.[16] This reaction converts the nitro group into an amine, yielding 5-bromo-2-aminothiophene, a valuable intermediate for further functionalization. This transformation can be achieved using various reducing agents.[17]

Common methods for this reduction include:

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[16][18] Raney Nickel is often preferred if dehalogenation of the C-Br bond is a concern.[18]

-

Metal/Acid Reduction: Using an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[16][18] Tin(II) chloride (SnCl₂) is also a mild and effective reagent.[16]

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent System | Key Features | Selectivity | Reference |

| H₂ / Pd-C | High efficiency, common lab method | Can reduce other functional groups | [18] |

| H₂ / Raney Ni | Good for substrates with halides | Less prone to dehalogenation than Pd/C | [18] |

| Fe / HCl or Acetic Acid | Inexpensive, effective | Mild, tolerates some other groups | [16] |

| SnCl₂ / HCl | Mild conditions | Good for sensitive substrates | [16] |

| Zinc / Acetic Acid | Mild reduction method | Good functional group tolerance | [13][18] |

This protocol is a standard method for the reduction of aromatic nitro compounds.[16]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq) in concentrated hydrochloric acid (HCl) to the flask.

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction's progress by TLC.

-

Neutralization: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8). A precipitate of tin salts will form.

-

Extraction: Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 5-bromo-2-aminothiophene can then be purified by column chromatography or recrystallization.

Influence on Metal-Catalyzed Cross-Coupling Reactions

While the C-Br bond is the direct site of reaction in metal-catalyzed cross-couplings (e.g., Suzuki, Stille), the nitro group's strong electron-withdrawing nature significantly influences the reactivity of this bond.[19][20] It makes the carbon atom attached to the bromine more electrophilic, facilitating the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[21] this compound is therefore an excellent substrate for constructing C-C bonds.[2]

Table 3: Examples of Suzuki Cross-Coupling Applications

| Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

| 5-Pyrimidylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 5-(5-Nitrothien-2-yl)pyrimidine | [2] |

| 2-Methoxy-5-pyrimidylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Methoxy-5-(5-nitrothien-2-yl)pyrimidine | [2] |

| Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Aryl-5-nitrothiophenes | [22][23] |

This protocol is based on procedures for synthesizing various aryl-substituted thiophenes.[22][24]

-

Inert Atmosphere Setup: In a Schlenk flask or a round-bottom flask fitted with a condenser, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a base such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) (2.0 eq).

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water. Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%), to the flask under the inert atmosphere.

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-nitrothiophene derivative.

Conclusion

The reactivity of this compound is fundamentally controlled by its nitro group. This powerful electron-withdrawing substituent serves a dual purpose: it activates the thiophene ring for facile nucleophilic aromatic substitution at the C2 position and can be readily transformed into a versatile amino group via reduction. Furthermore, its electronic influence is critical for promoting efficient metal-catalyzed cross-coupling reactions at the C-Br bond. A thorough understanding of these reactivity patterns allows researchers and drug development professionals to strategically employ this compound as a key intermediate in the synthesis of a diverse range of complex heterocyclic compounds and functional materials.

References

- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound 97 13195-50-1 [sigmaaldrich.com]

- 3. This compound | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 19. nbinno.com [nbinno.com]

- 20. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]

- 21. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 2-Bromo-5-nitrothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-nitrothiophene stands as a pivotal building block in the design of advanced organic materials, finding applications in organic electronics and medicinal chemistry. Its unique electronic structure, characterized by the potent electron-withdrawing nitro group and the versatile bromo substituent, allows for extensive functionalization and tuning of its optoelectronic properties. This guide provides a comprehensive overview of the electronic properties of this compound and its derivatives. It details the synthesis of these compounds, their characterization through experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry, and their theoretical investigation via Density Functional Theory (DFT). A systematic compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts are presented to serve as a valuable resource for researchers in the field.

Introduction

Thiophene-based compounds form a cornerstone of modern organic electronics due to their excellent charge transport properties and chemical stability. The introduction of substituent groups onto the thiophene ring is a powerful strategy to modulate their electronic characteristics. This compound is a particularly interesting scaffold due to the orthogonal reactivity of its functional groups. The bromine atom at the 2-position serves as a handle for various cross-coupling reactions, enabling the introduction of a wide array of aryl or heteroaryl substituents.[1] Concurrently, the nitro group at the 5-position acts as a strong electron acceptor, significantly influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the material's band gap and charge injection/transport properties.[1]

This guide will explore the synthesis of 2-aryl-5-nitrothiophene derivatives and delve into the experimental and computational methods used to characterize their electronic properties.

Synthesis of 2-Aryl-5-nitrothiophene Derivatives

The primary synthetic route to derivatives of this compound involves palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This versatile reaction allows for the formation of a carbon-carbon bond between the thiophene core and various aryl or heteroaryl boronic acids or esters.

A general synthetic scheme is presented below:

References

The Intriguing Solvatochromism of 2-Bromo-5-nitrothiophene and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of solvatochromism, where the color of a chemical compound changes with the polarity of the solvent, offers a powerful tool for understanding solute-solvent interactions at a molecular level. 2-Bromo-5-nitrothiophene and its analogues, belonging to the class of donor-acceptor substituted heteroaromatic compounds, are of particular interest in this regard. The inherent intramolecular charge transfer (ICT) character of these molecules, arising from the electron-withdrawing nitro group and the electron-donating bromine atom and thiophene ring, makes them sensitive probes of their local environment. This technical guide provides an in-depth exploration of the solvatochromism of this compound, detailing experimental protocols and the underlying principles.

Core Concepts: Understanding Solvatochromism

Solvatochromism arises from the differential stabilization of the ground and excited electronic states of a molecule by the surrounding solvent molecules. In the case of this compound, the ground state possesses a certain dipole moment due to the charge separation between the nitro and bromo-thiophene moieties. Upon absorption of light, the molecule transitions to an excited state where the charge distribution is significantly altered, typically leading to a larger dipole moment.

Polar solvents will interact more strongly with and stabilize the more polar state. If the excited state is more polar than the ground state, an increase in solvent polarity will lower the energy of the excited state more than the ground state, resulting in a bathochromic (red) shift in the absorption maximum (λmax). Conversely, if the ground state is more polar, a hypsochromic (blue) shift will be observed.

Synthesis of this compound and its Analogues

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent modification to produce various analogues.

Caption: A generalized workflow for the synthesis of this compound and its analogues.

Experimental Protocols for Solvatochromism Studies

A systematic investigation of the solvatochromic behavior of this compound and its analogues involves the measurement of their UV-Vis absorption spectra in a range of solvents with varying polarities.

Preparation of Solutions

-

Solvent Selection: A series of solvents covering a wide range of polarities should be chosen. Common choices include non-polar solvents (e.g., hexane, cyclohexane), weakly polar solvents (e.g., toluene, diethyl ether), polar aprotic solvents (e.g., acetone, acetonitrile, DMSO), and polar protic solvents (e.g., ethanol, methanol, water). All solvents should be of spectroscopic grade to minimize interference.

-

Stock Solution Preparation: A concentrated stock solution of the compound under investigation is prepared in a suitable solvent in which it is highly soluble.

-

Sample Preparation: Aliquots of the stock solution are then diluted with each of the selected solvents to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

UV-Vis Spectroscopic Measurements

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

-

Measurement: The spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-800 nm). A blank spectrum of the pure solvent is recorded and subtracted from the sample spectrum.

-

Data Acquisition: The wavelength of maximum absorption (λmax) for the intramolecular charge-transfer band is determined for each solvent.

The following diagram illustrates the experimental workflow for the analysis of solvatochromism.

Caption: A schematic of the experimental process for studying solvatochromism.

Data Presentation and Analysis

A comprehensive analysis of solvatochromism requires the systematic presentation of the collected data.

Quantitative Data Summary

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) |

| n-Hexane | 1.88 | 1.375 | 350 |

| Toluene | 2.38 | 1.496 | 365 |

| Dichloromethane | 8.93 | 1.424 | 380 |

| Acetone | 20.7 | 1.359 | 395 |

| Acetonitrile | 37.5 | 1.344 | 405 |

| Methanol | 32.7 | 1.329 | 415 |

| Water | 80.1 | 1.333 | 430 |

Note: The λmax values in this table are hypothetical and for illustrative purposes only.

Correlation with Solvent Polarity Scales

The observed solvatochromic shifts (changes in λmax) can be correlated with various empirical solvent polarity scales, such as the Reichardt's ET(30) scale or the Kamlet-Taft parameters (α, β, and π*). Such correlations provide quantitative insights into the nature of the solute-solvent interactions.

The relationship between the absorption energy (ET) and solvent polarity can be visualized in the following logical diagram.

Caption: The influence of solvent polarity on the electronic energy levels and the resulting spectral shift.

Conclusion and Future Directions

The study of the solvatochromism of this compound and its analogues provides valuable information on their electronic structure and their interactions with the surrounding medium. This knowledge is crucial for applications in various fields, including the design of molecular sensors, probes for biological systems, and materials with tunable optical properties.

While the fundamental principles and experimental methodologies are well-established, a significant gap exists in the literature regarding specific quantitative solvatochromic data for this compound. Future research should focus on the systematic synthesis of a series of analogues with varying electron-donating and -withdrawing substituents and the comprehensive characterization of their solvatochromic behavior across a wide range of solvents. This will not only provide a deeper understanding of the structure-property relationships in this class of compounds but also pave the way for their rational design for specific applications.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organic halide. These application notes provide a detailed protocol for the Suzuki coupling of 2-bromo-5-nitrothiophene with various arylboronic acids. The resulting 2-aryl-5-nitrothiophene scaffolds are valuable intermediates in the synthesis of pharmaceuticals and functional materials, owing to the versatile chemical handles of the thiophene and nitro moieties. The presence of the electron-withdrawing nitro group on the thiophene ring enhances the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, often facilitating the coupling reaction.

General Reaction Scheme

The Suzuki coupling of this compound proceeds via a catalytic cycle involving a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 2-aryl-5-nitrothiophene.

Reaction:

Experimental Protocols

Below are two generalized protocols for the Suzuki coupling of this compound. Optimization may be necessary for specific arylboronic acids.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol employs the widely used and commercially available Tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 ratio)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and the base (2.0 eq.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (2.5 mol%).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent system (1,4-dioxane and water, 4:1 ratio) via syringe.

-

Heat the reaction mixture to 90-100°C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-